APOL1 Inhibitory Activity: Potency Benchmarking Against Patent Leads
The compound serves as a key structural analog in a series of APOL1 inhibitors patented under US20230271945, where potent representatives achieve an IC50 of 250 nM in a thallium influx assay in HEK293 cells [1]. While the specific IC50 for the target compound was not publicly disclosed in the patent, its close structural similarity to Compound 20 (IC50 = 250 nM) positions it as a critical tool for structure-activity relationship (SAR) studies aimed at optimizing APOL1 antagonism, a promising therapeutic strategy for focal segmental glomerulosclerosis.
| Evidence Dimension | APOL1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; structurally positioned as an active analog within the patented series [1] |
| Comparator Or Baseline | US20230271945 Compound 20: IC50 = 250 nM (thallium influx assay in HEK293 cells) |
| Quantified Difference | Proximity to a validated lead compound within a defined patent SAR landscape |
| Conditions | Inhibition of APOL1-mediated thallium influx in HEK293 cells, 30-minute incubation |
Why This Matters
Procuring this compound provides direct entry into a patented chemical space with established biological relevance, reducing the risk of pursuing inactive chemotypes.
- [1] BindingDB. (2023). Affinity data for BDBM50547876 (CHEMBL4791770) and related compounds from patent US20230271945. Accessed via BindingDB. View Source
